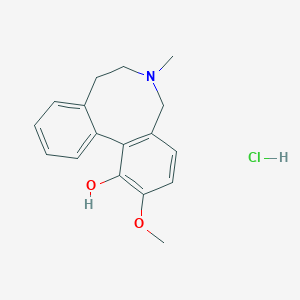

3-(Diphenylmethylene)quinuclidine hydrochloride

描述

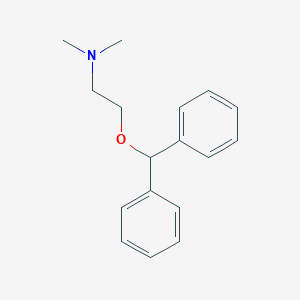

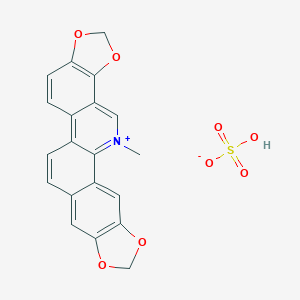

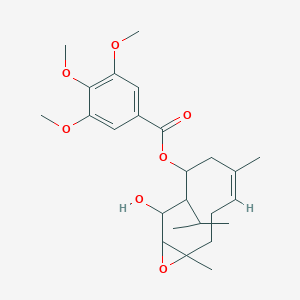

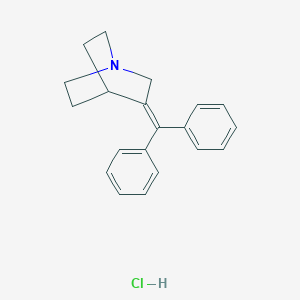

3-(Diphenylmethylene)quinuclidine hydrochloride is a chemical compound with the linear formula C20H22ClN . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride involves several steps. One method involves the asymmetric hydrogenation of 3-quinuclidinone, its Lewis acid adducts, or its tertiary or quaternary salts . Another method involves the kinetic resolution of racemic mixtures of R- and S-3-quinuclidinol .Molecular Structure Analysis

The molecular structure of 3-(Diphenylmethylene)quinuclidine hydrochloride is represented by the linear formula C20H22ClN . It has a molecular weight of 311.858 .Chemical Reactions Analysis

The base-catalyzed autocondensation of 3-quinuclidinone results in the formation of an α,β-unsaturated ketone dimer . The geometric configuration of the resultant dimer was deduced by examining the NMR spectra of the methyl iodide salt .Physical And Chemical Properties Analysis

3-(Diphenylmethylene)quinuclidine hydrochloride is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air . The compound has a molecular weight of 311.858 .科学研究应用

Muscarinic Acetylcholine Receptor Antagonists

A study discovered a novel class of muscarinic antagonists based on 4-hydroxyl(diphenyl)methyl substituted quinuclidine. Computational docking studies were conducted, and one compound was identified as a potent, slowly reversible M(3) antagonist, exhibiting significant in vivo bronchoprotection (Laine et al., 2009).

Photoredox Catalysis in Carbohydrates

Diphenylborinic acid, utilizing quinuclidine as a mediator, was used in photoredox catalysis for site- and stereoselective C-H alkylation reactions of carbohydrates. This process involved the formation of a tetracoordinate borinic ester, accelerating the transfer of hydrogen atoms (Dimakos et al., 2019).

Nicotinic Acetylcholine Receptor Interaction

Arylmethylene quinuclidine derivatives were evaluated for their interaction with human α3β4 nAChRs. The study found that these compounds bind to the receptor with micromolar affinities, displaying a mixed mode of action. Docking into a protein structure model predicted the binding affinity trend, supporting a hydrogen bond formation requirement between the ligand and receptor (Kombo et al., 2013).

Structural Analysis

Quinuclidine betaine hydrochloride was synthesized and characterized using various spectroscopy methods and DFT calculations. The study provided insights into hydrogen bond formation and molecular association, crucial for understanding the compound's structural properties (Dega-Szafran et al., 2009).

安全和危害

属性

IUPAC Name |

3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAIFPDHWBYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diphenylmethylene)quinuclidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)